Home > Products > Screening Compounds P112348 > Dimethyl Fumarate
Dimethyl Fumarate - 152443-03-3

Dimethyl Fumarate

Catalog Number: EVT-10885445
CAS Number: 152443-03-3
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimethyl fumarate is an enoate ester resulting from the formal condensation of both carboxy groups of fumaric acid with methanol. Used for treatment of adults with relapsing forms of multiple sclerosis. It has a role as an immunomodulator and an antipsoriatic. It is an enoate ester, a methyl ester and a diester. It is functionally related to a methanol and a fumaric acid.
Dimethyl fumarate is an agent indicated for the treatment of relapsing forms of multiple sclerosis. The mechanism of action of dimethyl fumarate in multiple sclerosis is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite monomethyl fumarate (MMF) then MMF up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress. Dimethyl fumarate is marketed under the brand name Tecfidera, and it was the third oral disease-modifying agent for multiple sclerosis approved by the FDA, following [fingolimod] and [teriflunomide]. Prior to its FDA approval, dimethyl fumarate had been used in Germany for treatment of psoriasis.
Dimethyl fumarate, monomethyl fumarate and diroximel fumarate are antiinflammatory and immunomodulatory agents that are used to treat relapsing multiple sclerosis and have similar beneficial as well as adverse effects. Dimethyl fumarate is associated with low rates of transient serum enzyme elevations during treatment, and with rare instances of clinically apparent liver injury with jaundice. There is limited clinical experience with monomethyl and diroximel fumarate and the risk of liver injury with their use remains unclear.
Dimethyl fumarate is a natural product found in Arabidopsis thaliana with data available.
Dimethyl Fumarate is an orally bioavailable methyl ester of fumaric acid and activator of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2, Nfe2l2), with potential neuroprotective, immunomodulating and radiosensitizing activities. Although the exact mechanism of action through which dimethyl fumarate exerts its neuroprotective and immunomodulatory effects have yet to be fully understood, upon oral administration, dimethyl fumarate is converted into its active metabolite monomethyl fumarate (MMF) and MMF binds to Nrf2. Subsequently, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE). This induces the expression of a number of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), sulfiredoxin 1 (Srxn1), heme oxygenase-1 (HO1, HMOX1), superoxide dismutase 1 (SOD1), gamma-glutamylcysteine synthetase (gamma-GCS), thioredoxin reductase-1 (TXNRD1), glutathione S-transferase (GST), glutamate-cysteine ligase catalytic subunit (Gclc) and glutamate-cysteine ligase regulatory subunit (Gclm); this also increases the synthesis of the antioxidant glutathione (GSH). The intraneuronal synthesis of GSH may protect neuronal cells from damage due to oxidative stress. Dimethyl fumarate also appears to inhibit the nuclear factor-kappa B (NF-kB)-mediated pathway, modulates the production of certain cytokines and induces apoptosis in certain T-cell subsets. Its radiosensitizing activity is due to this agent's ability to bind to and sequester intracellular GSH, thereby depleting intracellular GSH and preventing its anti-oxidative effects. This enhances the cytotoxicity of ionizing radiation in hypoxic cancer cells. Nrf2, a leucine zipper transcription factor, plays a key role in redox homeostasis and cytoprotection against oxidative stress.
A fumarate derivative that is used as a DERMATOLOGIC AGENT in the treatment of PSORIASIS and SKIN DISEASES. It also may be used as an IMMUNOSUPPRESSIVE AGENT in the treatment of MULTIPLE SCLEROSIS.
See also: Monomethyl Fumarate (has active moiety).
Source and Classification

Dimethyl fumarate can be derived from fumaric acid through various synthetic methods. It belongs to the class of compounds known as fumarates, which are esters of fumaric acid. The compound is classified under organic chemicals and is often utilized in pharmaceutical formulations.

Synthesis Analysis

Several methods exist for synthesizing dimethyl fumarate, including:

  1. Esterification of Fumaric Acid: This traditional method involves the reaction of fumaric acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The process typically takes place at elevated temperatures (around 65 °C) and can yield high purity dimethyl fumarate after crystallization .
  2. Continuous-Flow Synthesis: Recent advancements have introduced continuous-flow techniques that enhance efficiency and yield. For example, a study demonstrated the continuous synthesis from fumaric acid and methanol, achieving 83% yield with high purity through optimized conditions involving temperature control and reaction time .
  3. One-Pot Synthesis from Maleic Anhydride: This method involves a ring-opening reaction of maleic anhydride with methanol, followed by isomerization to form monomethyl fumarate, which is then converted into dimethyl fumarate using acid chlorides .
Molecular Structure Analysis

Dimethyl fumarate has a distinct molecular structure characterized by:

  • Chemical Structure: The compound consists of two methyl esters attached to a fumarate backbone, represented as:
C(O)C=C(O)C\text{C}(\text{O})\text{C}=\text{C}(\text{O})\text{C}
  • Molecular Data:
    • Molecular Weight: 144.13 g/mol
    • Melting Point: Approximately 25 °C
    • Boiling Point: 200 °C (decomposes)
Chemical Reactions Analysis

Dimethyl fumarate undergoes several chemical reactions, including:

  1. Esterification: Reacts with alcohols to form various esters.
  2. Hydrolysis: Can be hydrolyzed back to fumaric acid and methanol under acidic or basic conditions.
  3. Isomerization: Converts to other derivatives such as dimethyl maleate under specific conditions.

These reactions are significant in both synthetic organic chemistry and in pharmaceutical applications.

Mechanism of Action

The mechanism of action of dimethyl fumarate primarily involves its effect on the immune system:

  • Immunomodulation: Dimethyl fumarate activates the nuclear factor (erythroid-derived 2)-like 2 pathway, leading to increased production of antioxidant proteins and decreased oxidative stress.
  • Anti-inflammatory Effects: It reduces the proliferation of T-helper cells and modulates cytokine production, which helps in managing autoimmune conditions like multiple sclerosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Odorless
  • Solubility: Soluble in organic solvents like ethanol and acetone; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis in aqueous environments.

Relevant data indicate that dimethyl fumarate exhibits low toxicity levels when used appropriately in therapeutic contexts.

Applications

Dimethyl fumarate has several scientific uses:

  1. Pharmaceutical Applications: Primarily used as a treatment for multiple sclerosis due to its immunomodulatory properties.
  2. Research Applications: Investigated for potential use in other inflammatory diseases and conditions related to oxidative stress.
  3. Cosmetic Industry: Occasionally used in formulations for its skin-conditioning properties, although caution is advised due to potential sensitization effects .
Molecular Mechanisms of Action

Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway Activation and Antioxidant Response Modulation

Dimethyl fumarate exerts profound antioxidative effects primarily through activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Under physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1, which targets it for proteasomal degradation. Dimethyl fumarate’s electrophilic properties enable it to modify critical cysteine residues on Kelch-like ECH-associated protein 1, disrupting this interaction and stabilizing Nrf2 [1] [5] [7]. Liberated Nrf2 translocates to the nucleus, dimerizes with small musculoaponeurotic fibrosarcoma proteins, and binds to Antioxidant Response Elements in the promoter regions of numerous cytoprotective genes [5].

This transcriptional activation upregulates a comprehensive network of antioxidant enzymes, including:

  • Heme oxygenase-1: Catalyzes heme degradation, producing biliverdin (an antioxidant) and carbon monoxide (with anti-inflammatory properties)
  • NAD(P)H quinone dehydrogenase 1: Safeguards cells against redox cycling and oxidative stress
  • Glutamate-cysteine ligase: Rate-limiting enzyme in glutathione synthesis
  • Superoxide dismutase: Converts superoxide radicals into hydrogen peroxide and oxygen [1] [7]

Table 1: Key Antioxidant Genes Upregulated via Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway Activation by Dimethyl Fumarate

Gene SymbolProtein NameBiological Function
HMOX1Heme oxygenase-1Heme catabolism, antioxidant production
NQO1NAD(P)H quinone dehydrogenase 1Redox cycling prevention
GCLMGlutamate-cysteine ligase modifier subunitGlutathione synthesis
SOD1Superoxide dismutase 1Superoxide radical detoxification
TXNThioredoxinProtein disulfide reduction

Clinical evidence confirms dimethyl fumarate's systemic antioxidant effects, with relapsing-remitting multiple sclerosis patients demonstrating elevated plasma isoprostanes (oxidative stress biomarkers) and increased Nuclear Factor Erythroid 2-Related Factor 2 target gene expression in monocytes following treatment [7]. This pathway represents dimethyl fumarate’s primary mechanism for restoring redox homeostasis in inflammatory conditions.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling Inhibition and Anti-Inflammatory Effects

Dimethyl fumarate exhibits potent anti-inflammatory activity through direct suppression of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells signaling, a master regulator of inflammation. Dimethyl fumarate inhibits the nuclear translocation of Transcription Factor p65 (RelA), a critical Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunit, thereby preventing the transcriptional activation of pro-inflammatory mediators [1] [3]. This inhibition occurs through multiple mechanisms:

  • Direct covalent modification: Dimethyl fumarate alkylates cysteine residues in the DNA-binding domains of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunits, impairing DNA binding
  • Inhibitor of Nuclear Factor Kappa B Kinase complex inhibition: Dimethyl fumarate blocks the activation of the Inhibitor of Nuclear Factor Kappa B Kinase complex, preventing inhibitor of nuclear factor kappa B phosphorylation and subsequent degradation
  • Redox modulation: Dimethyl fumarate depletes cellular glutathione reserves, creating a reducing environment incompatible with Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation [1] [8]

These molecular actions result in comprehensive downregulation of inflammatory mediators:

  • Cytokines: Tumor necrosis factor alpha, interleukin-1 beta, interleukin-6
  • Chemokines: Monocyte chemoattractant protein-1
  • Adhesion molecules: Vascular cell adhesion molecule-1, intercellular adhesion molecule-1
  • Enzymes: Inducible nitric oxide synthase, cyclooxygenase-2 [3] [8]

Table 2: Pro-inflammatory Components Suppressed by Dimethyl Fumarate via Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Inhibition

Molecular CategorySpecific ComponentsFunctional Consequence of Inhibition
CytokinesTumor necrosis factor alpha, interleukin-1 beta, interleukin-6Reduced leukocyte activation and tissue inflammation
ChemokinesMonocyte chemoattractant protein-1, interleukin-8Decreased chemotaxis of immune cells
Adhesion MoleculesVascular cell adhesion molecule-1, intercellular adhesion molecule-1Attenuated leukocyte endothelial transmigration
EnzymesInducible nitric oxide synthase, cyclooxygenase-2Reduced production of nitric oxide and prostaglandins
ReceptorsVascular endothelial growth factor receptor 2Inhibition of angiogenesis

In endothelial cells, dimethyl fumarate-mediated Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells inhibition reduces vascular endothelial growth factor receptor 2 expression, contributing to its anti-angiogenic effects [3]. The Nuclear Factor Erythroid 2-Related Factor 2 and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells pathways exhibit bidirectional crosstalk, with Nuclear Factor Erythroid 2-Related Factor 2 activation further suppressing Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells through competitive binding to transcription coactivators like cAMP response element-binding protein [1].

Immunomodulatory Pathways: T Helper 1/T Helper 17 to T Helper 2 Shift and Regulatory T-Cell Induction

Dimethyl fumarate induces profound immunomodulation by altering lymphocyte polarization patterns and innate immune cell functions. Treatment shifts the immune response from pro-inflammatory T helper 1/T helper 17 phenotypes toward anti-inflammatory T helper 2 and regulatory T-cell responses through several interconnected mechanisms:

T helper cell differentiation:

  • T helper 1 inhibition: Dimethyl fumarate suppresses interferon gamma production and T-box transcription factor expression
  • T helper 17 inhibition: Dimethyl fumarate reduces interleukin-17 secretion and retinoic acid receptor-related orphan receptor gamma t expression
  • T helper 2 promotion: Dimethyl fumarate enhances interleukin-4, interleukin-5, and interleukin-13 production [3] [4]

Regulatory T-cell induction:Dimethyl fumarate promotes the differentiation and functional activity of CD4+CD25+FoxP3+ regulatory T-cells through transforming growth factor beta secretion and interleukin-10 production. This expansion enhances the suppression of autoreactive T-cell proliferation and cytokine production [4].

Dendritic cell modulation:Dimethyl fumarate reprograms dendritic cell differentiation toward an anti-inflammatory "type II" phenotype characterized by:

  • Reduced expression of cluster of differentiation 80, cluster of differentiation 86, and human leukocyte antigen-DR isotype
  • Decreased interleukin-12 and interleukin-23 production
  • Increased interleukin-10 secretion
  • Enhanced expression of heme oxygenase-1 [4] [6]

These altered dendritic cells exhibit diminished capacity to stimulate T helper 1 and T helper 17 responses while promoting T helper 2 polarization and regulatory T-cell expansion [6].

Natural killer cell regulation:Dimethyl fumarate's metabolite monomethyl fumarate enhances natural killer cell cytotoxicity against antigen-presenting cells via:

  • Upregulation of natural killer cell p46 activation receptors
  • Increased cluster of differentiation 107a degranulation
  • Enhanced granzyme B releaseThis natural killer cell-mediated clearance of dendritic cells may further limit autoantigen presentation [4].

Clinical immunophenotyping in multiple sclerosis patients confirms these mechanisms, showing decreased circulating T helper 1 (C-X-C chemokine receptor type 3+) and T helper 17 (C-C chemokine receptor 6+) populations alongside increased natural killer cell activity following dimethyl fumarate treatment [3] [6].

Autophagy Regulation via Nuclear Factor Erythroid 2-Related Factor 2-Sequestosome 1 Crosstalk

Dimethyl fumarate modulates cellular autophagy through a sophisticated interplay between the Nuclear Factor Erythroid 2-Related Factor 2 pathway and the autophagy adapter protein sequestosome 1. Nuclear Factor Erythroid 2-Related Factor 2 activation by dimethyl fumarate directly upregulates sequestosome 1 transcription through binding to Antioxidant Response Elements in the sequestosome 1 promoter region [1] [5] [7]. Sequestosome 1 serves as a critical molecular bridge between Nuclear Factor Erythroid 2-Related Factor 2 signaling and autophagy through several mechanisms:

  • Selective autophagy receptor function: Sequestosome 1 recognizes and delivers polyubiquitinated cargoes to autophagosomes via microtubule-associated proteins 1A/1B light chain 3B interaction
  • Kelch-like ECH-associated protein 1 degradation: Sequestosome 1 targets ubiquitinated Kelch-like ECH-associated protein 1 for autophagic degradation, creating a positive feedback loop that sustains Nuclear Factor Erythroid 2-Related Factor 2 activation
  • Oxidative stress response coordination: Sequestosome 1 aggregates facilitate the removal of damaged proteins and organelles under stress conditions [5] [7]

Dimethyl fumarate-induced autophagy provides cytoprotection in neuronal and immune cells by:

  • Removing damaged mitochondria: Mitophagy prevents reactive oxygen species overproduction and apoptosis
  • Clearing protein aggregates: Autophagic degradation reduces proteotoxic stress
  • Regulating inflammasome activity: Autophagy limits interleukin-1 beta processing and secretion [1]

This Nuclear Factor Erythroid 2-Related Factor 2-sequestosome 1-autophagy axis represents a crucial mechanism whereby dimethyl fumarate enhances cellular resilience to inflammatory and oxidative damage. The autophagy-modulating effects occur independently of mammalian target of rapamycin signaling, distinguishing dimethyl fumarate from other autophagy-inducing agents [7].

Hydroxycarboxylic Acid Receptor 2 Activation Dynamics

The dimethyl fumarate metabolite monomethyl fumarate serves as a potent agonist for hydroxycarboxylic acid receptor 2, a G protein-coupled receptor predominantly expressed on immune cells (neutrophils, macrophages, dendritic cells), adipocytes, and epidermal cells. Monomethyl fumarate binding to hydroxycarboxylic acid receptor 2 activates intracellular signaling cascades through several pathways:

  • Gi/o protein-dependent signaling:
  • Inhibition of adenylate cyclase → reduced cyclic adenosine monophosphate production
  • Activation of phosphoinositide 3-kinase and protein kinase B pathway
  • Phospholipase C activation → inositol trisphosphate/diacylglycerol production → protein kinase C activation
  • β-Arrestin recruitment:
  • Receptor internalization and desensitization
  • Activation of mitogen-activated protein kinase pathways [3] [4] [8]

Hydroxycarboxylic acid receptor 2 activation mediates significant immunomodulatory effects:

  • Inhibition of pro-inflammatory mediator release: Monomethyl fumarate reduces prostaglandin E2, interleukin-1 beta, and tumor necrosis factor alpha production in macrophages
  • Anti-inflammatory macrophage polarization: Hydroxycarboxylic acid receptor 2 signaling promotes M2 macrophage differentiation through peroxisome proliferator-activated receptor gamma activation
  • Neutrophil chemotaxis inhibition: Reduced migration to inflammatory sites
  • Adiponectin secretion: Enhanced release of this anti-inflammatory adipokine from adipose tissue [3] [8]

Table 3: Cellular Responses to Hydroxycarboxylic Acid Receptor 2 Activation by Monomethyl Fumarate

Cell TypeHydroxycarboxylic Acid Receptor 2-Mediated ResponseFunctional Outcome
MacrophagesReduced nuclear factor kappa-light-chain-enhancer of activated B cells activation, decreased pro-inflammatory cytokine productionAttenuated tissue inflammation
Dendritic cellsDecreased cluster of differentiation 80/86 expression, increased interleukin-10 productionImpaired T-cell activation
NeutrophilsInhibition of chemotaxis, reduced reactive oxygen species productionDiminished acute inflammatory responses
AdipocytesEnhanced adiponectin secretionSystemic anti-inflammatory effects
KeratinocytesDownregulation of pro-inflammatory mediatorsSkin protection in psoriasis

Experimental evidence demonstrates that hydroxycarboxylic acid receptor 2 activation contributes significantly to dimethyl fumarate's efficacy in multiple sclerosis models, as hydroxycarboxylic acid receptor 2-deficient mice show diminished therapeutic responses [4]. However, hydroxycarboxylic acid receptor 2-independent effects via Nuclear Factor Erythroid 2-Related Factor 2 and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells pathways remain substantial, particularly at higher monomethyl fumarate concentrations [8]. The flushing side effect associated with dimethyl fumarate therapy also involves hydroxycarboxylic acid receptor 2 activation on dermal dendritic cells and Langerhans cells, highlighting the receptor's role in cutaneous biology [8].

Properties

CAS Number

152443-03-3

Product Name

Dimethyl Fumarate

IUPAC Name

dimethyl (E)-but-2-enedioate

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+

InChI Key

LDCRTTXIJACKKU-ONEGZZNKSA-N

Solubility

Highly soluble in water
Soluble in acetone, chloroform
Solubility in water, g/l: 1.6 (poor)

Canonical SMILES

COC(=O)C=CC(=O)OC

Isomeric SMILES

COC(=O)/C=C/C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.